Astin J

CAS No.:

Cat. No.: VC1868529

Molecular Formula: C25H33N5O7

Molecular Weight: 515.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H33N5O7 |

|---|---|

| Molecular Weight | 515.6 g/mol |

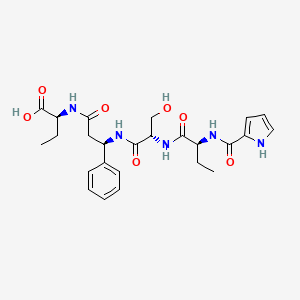

| IUPAC Name | (2S)-2-[[(3R)-3-[[(2S)-3-hydroxy-2-[[(2S)-2-(1H-pyrrole-2-carbonylamino)butanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid |

| Standard InChI | InChI=1S/C25H33N5O7/c1-3-16(28-23(34)18-11-8-12-26-18)22(33)30-20(14-31)24(35)29-19(15-9-6-5-7-10-15)13-21(32)27-17(4-2)25(36)37/h5-12,16-17,19-20,26,31H,3-4,13-14H2,1-2H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,36,37)/t16-,17-,19+,20-/m0/s1 |

| Standard InChI Key | MSWRFBPAGLGJCX-XEYPJELSSA-N |

| Isomeric SMILES | CC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@H](CC(=O)N[C@@H](CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2 |

| Canonical SMILES | CCC(C(=O)NC(CO)C(=O)NC(CC(=O)NC(CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2 |

Introduction

Chemical Structure and Identification

Astin J is an acyclic peptide with unique structural characteristics that place it among the bioactive compounds isolated from the roots of Aster tataricus . The compound was isolated and characterized through detailed spectroscopic analysis and chemical transformations .

The chemical identity of Astin J is defined by several key parameters:

| Property | Specification |

|---|---|

| Molecular Formula | C25H33N5O7 |

| Molecular Weight | 515.567 |

| CAS Registry Number | 163136-31-0 |

| InChI | InChI=1S/C25H33N5O7/c1-3-16(28-23(34)18-11-8-12-26-18)22(33)30-20(14-31)24(35)29-19(15-9-6-5-7-10-15)13-21(32)27-17(4-2)25(36)37/h5-12,16-17,19-20,26,31H,3-4,13-14H2,1-2H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,36,37)/t16-,17-,19+,20-/m0/s1 |

| InChI Key | MSWRFBPAGLGJCX-XEYPJELSSA-N |

| SMILES | CCC@HC(=O)O |

The compound is formally known by several systematic names, including:

-

(2S)-2-[(3R)-3-[(2S)-3-hydroxy-2-[(2S)-2-[(1H-pyrrol-2-yl)formamido]butanamido]propanamido]-3-phenylpropanamido]butanoic acid

-

N-(1H-Pyrrol-2-ylcarbonyl)-L-Abu-L-Ser-[(R)-3-phenyl-βAla-]-L-Abu-OH

Botanical Source and Isolation

Astin J is exclusively isolated from the roots of Aster tataricus L. f., a plant species with significant historical importance in traditional medicine systems across East Asia . The plant, commonly known as Radix Asteris (RA) or "Zi Wan" in traditional Chinese medicine, has been documented in ancient texts including Shen Nong's Materia Medica for its therapeutic properties .

The isolation and structural elucidation of Astin J involved:

-

Extraction of bioactive compounds from Aster tataricus roots

-

Application of spectroscopic methods for primary structure determination

-

Chemical transformation procedures from a related cyclic pentapeptide (astin C) to an analogous acyclic peptide

-

Confirmation of the complete chemical structure through comparative analysis

This methodical approach established Astin J as a distinct peptide compound within the chemical profile of Aster tataricus.

Structural Characteristics and Relationship to Other Astins

Astin J belongs to a family of peptide compounds isolated from Aster tataricus. Its structure was determined through transformation from astin C, a cyclic pentapeptide also found in the same plant source . The structural relationship between these compounds provides valuable insights into the biosynthetic pathways present in Aster tataricus.

The molecular architecture of Astin J features:

-

An acyclic peptide backbone

-

Multiple chiral centers (as indicated by the stereochemistry in its systematic name)

-

A phenyl group that contributes to its structural characteristics

-

A pyrrole moiety that forms part of its N-terminal structure

These findings highlight the significance of Astin J as a compound of interest for pharmaceutical research and potential drug development.

Comparative Analysis with Related Compounds

To better understand the significance of Astin J within the chemical profile of Aster tataricus, it is valuable to examine how it relates to other compounds isolated from this plant. While Astin J represents a peptide compound, the roots of Aster tataricus contain a diverse array of bioactive molecules.

The table below highlights the chemical diversity found in Aster tataricus, providing context for Astin J's position among these compounds:

This comparative analysis demonstrates that Astin J belongs to a distinct chemical class among the diverse compounds present in Aster tataricus, representing the peptide category within this medicinal plant's phytochemical profile.

Research Significance and Future Directions

The discovery and characterization of Astin J contribute significantly to our understanding of bioactive peptides from natural sources. As a compound with demonstrated antileukemic activity, Astin J merits further investigation for potential pharmaceutical applications .

Future research directions for Astin J may include:

-

Detailed mechanistic studies to elucidate its mode of action against leukemia cells

-

Structure-activity relationship analyses to identify the essential molecular features responsible for its biological activity

-

Pharmacokinetic and pharmacodynamic evaluations to assess its potential as a drug candidate

-

Development of synthetic or semi-synthetic derivatives with enhanced therapeutic properties

-

Exploration of potential synergistic effects with established anticancer agents

The continued study of Astin J exemplifies the value of investigating traditional medicinal plants as sources of novel bioactive compounds with therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume